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Compound of Interest

Compound Name:

ethyl 5-amino-1-(4-

fluorophenyl)-1H-pyrazole-4-

carboxylate

Cat. No.: B147788 Get Quote

An In-depth Technical Guide to Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on ethyl 5-amino-1-(4-
fluorophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic building block of significant interest

in modern chemical research. As a senior application scientist, my objective is to provide not

just data, but a cohesive understanding of this molecule's properties, synthesis,

characterization, and applications, grounded in established scientific principles. We will explore

the causality behind its utility, empowering researchers to leverage its full potential in their

work.

Core Molecular Profile and Physicochemical
Properties
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a polysubstituted pyrazole

derivative. The pyrazole ring system is a well-established pharmacophore, a privileged scaffold

in medicinal chemistry known for its diverse biological activities.[1][2] The strategic placement

of the 4-fluorophenyl group, an amino moiety, and an ethyl carboxylate handle makes this

compound a versatile synthon for creating complex molecular architectures.
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The 4-fluorophenyl group is particularly notable. The fluorine atom can enhance metabolic

stability by blocking potential sites of oxidation and can modulate the electronic properties of

the ring, often improving binding affinity to biological targets through favorable electrostatic or

hydrogen bonding interactions. The amino and ester groups provide reactive sites for further

chemical elaboration, forming the basis of its utility as a building block.

Table 1: Physicochemical Properties

Property Value Source(s)

Molecular Weight 249.24 g/mol [1][3]

Molecular Formula C₁₂H₁₂FN₃O₂ [1][3]

CAS Number 138907-68-3 [1][3]

Appearance White needles [1]

Melting Point 150-157 °C [1]

IUPAC Name

ethyl 5-amino-1-(4-

fluorophenyl)pyrazole-4-

carboxylate

[4]

Predicted Density 1.33 g/cm³ [3]

Purity (Typical) ≥ 98% (by HPLC) [1]

| Storage | Store at 0-8°C in a dry, dark place under an inert atmosphere. |[1][4] |

Synthesis and Mechanistic Rationale
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A highly

effective and common method for synthesizing 5-aminopyrazoles of this class is the

condensation reaction between a substituted hydrazine and a cyanoacetate derivative.

The logical synthetic precursor for the target molecule is the reaction between (4-

fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA). This choice is

based on well-documented synthetic routes for analogous compounds.[5]
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Reaction Mechanism: The synthesis proceeds via a two-step sequence within a single pot:

Condensation: The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks the

electrophilic carbon of the ethoxymethylene group in EMCA, leading to the elimination of

ethanol and forming a hydrazine intermediate.

Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then

attacks the electrophilic carbon of the nitrile (cyano) group. This nucleophilic addition results

in the formation of the five-membered pyrazole ring, with a subsequent tautomerization

leading to the stable aromatic 5-aminopyrazole product.

Starting Materials

 (4-fluorophenyl)hydrazine

Condensation &
Intramolecular CyclizationEthyl (ethoxymethylene)cyanoacetate

Ethanol (Solvent) Reflux

Ethyl 5-amino-1-(4-fluorophenyl)
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1. Pour into ice water
2. Filter solid Recrystallization

(from Ethanol)
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Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for trustworthiness. Each step ensures the

reaction proceeds efficiently and yields a pure product, which is then confirmed by the

analytical methods described in the next section.

Reaction Setup:
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To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer,

add (4-fluorophenyl)hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq).

Add absolute ethanol (approx. 10 mL per gram of limiting reagent) as the solvent.

Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction

towards completion. Refluxing provides the necessary activation energy for both the initial

condensation and the subsequent cyclization.

Reaction Execution:

Heat the mixture to reflux with vigorous stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1

hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates

reaction completion. A typical reaction time is 6-12 hours.[5]

Product Isolation (Workup):

Once the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture slowly into a beaker containing ice water (approx. 5 times the

volume of the ethanol used).

Causality: The target compound is poorly soluble in water, while any remaining starting

materials or byproducts may have higher solubility. This step causes the desired product

to precipitate out of the solution as a solid.

Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid

with cold water to remove any water-soluble impurities.

Purification:

The crude solid is best purified by recrystallization. Transfer the solid to an Erlenmeyer

flask and add a minimal amount of hot ethanol to dissolve it completely.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.
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Causality: Recrystallization is a highly effective method for purifying crystalline solids. The

slow cooling process allows for the formation of a pure crystal lattice, excluding impurities

which remain in the ethanol mother liquor.

Collect the purified white needles by vacuum filtration and dry them in a vacuum oven at

40-50 °C.

Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is critical. The following

methods provide a comprehensive validation of the molecular structure.

Table 2: Expected Analytical Data

Technique Expected Results

¹H NMR

Ethyl group: Triplet (~1.3 ppm, 3H) and
Quartet (~4.2 ppm, 2H). Amino group:

Broad singlet (~5.0-6.0 ppm, 2H). Aromatic

protons: Multiplets (~7.1-7.5 ppm, 4H) for
the 4-fluorophenyl ring. Pyrazole proton:

Singlet (~7.8-8.0 ppm, 1H).

¹³C NMR

Ethyl group: ~14 ppm (CH₃) and ~60 ppm

(CH₂). Pyrazole ring: Signals in the aromatic

region, including the C-CN carbon at a distinct

shift. Aromatic carbons: Multiple signals in the

115-165 ppm range, showing C-F coupling.

Carbonyl carbon (C=O): ~165 ppm.

Mass Spec (EI)

Molecular Ion (M⁺): m/z = 249.24

(corresponding to C₁₂H₁₂FN₃O₂)[1][3]. Key

fragments would include loss of the ethoxy

group (-45) or the entire ester functionality.

| IR Spec (KBr) | N-H stretch: Two bands around 3300-3450 cm⁻¹ (amino group). C=O stretch:

Strong absorption around 1680-1700 cm⁻¹ (ester carbonyl). C-F stretch: Strong absorption

around 1220-1240 cm⁻¹. C=C/C=N stretch: Bands in the 1500-1620 cm⁻¹ region. |
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Applications in Drug Discovery and Development
The true value of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate lies in its

application as a versatile intermediate. Its structure is a launchpad for synthesizing a wide array

of more complex, biologically active molecules.[1]

Core Scaffold for Kinase Inhibitors
Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule

within the ATP-binding pocket of the target kinase. The amino and ester groups on this

pyrazole scaffold are ideal for modification.

Amide Coupling: The 5-amino group can be acylated or coupled with carboxylic acids to

introduce side chains that can target specific amino acid residues in a kinase.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid,

which can then be coupled with various amines to build diversity. Alternatively, it can be

reduced to a primary alcohol for further derivatization.
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Chemical Modifications
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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